2-Ethynyl-4'-fluorobiphenyl

Anti-inflammatory NSAID Structure-Activity Relationship

2-Ethynyl-4'-fluorobiphenyl (IUPAC: 1-ethynyl-4-(2-fluorophenyl)benzene; CAS 56917-29-4; also designated Fluretofen, LY-93819, Compound-93819) is a fluorinated ethynyl-biphenyl with molecular formula C14H9F and molecular weight 196.22 g/mol. The compound possesses a biphenyl scaffold substituted with a terminal ethynyl group at the 4′-position and a fluorine atom at the 2-position of the adjacent ring.

Molecular Formula C14H9F
Molecular Weight 196.22 g/mol
Cat. No. B13721925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethynyl-4'-fluorobiphenyl
Molecular FormulaC14H9F
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESC#CC1=CC=CC=C1C2=CC=C(C=C2)F
InChIInChI=1S/C14H9F/c1-2-11-5-3-4-6-14(11)12-7-9-13(15)10-8-12/h1,3-10H
InChIKeyORQVNPZDTSUEAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethynyl-4'-fluorobiphenyl (Fluretofen): Core Identity and Procurement-Relevant Characteristics


2-Ethynyl-4'-fluorobiphenyl (IUPAC: 1-ethynyl-4-(2-fluorophenyl)benzene; CAS 56917-29-4; also designated Fluretofen, LY-93819, Compound-93819) is a fluorinated ethynyl-biphenyl with molecular formula C14H9F and molecular weight 196.22 g/mol . The compound possesses a biphenyl scaffold substituted with a terminal ethynyl group at the 4′-position and a fluorine atom at the 2-position of the adjacent ring . Historically developed as an investigational non-steroidal anti-inflammatory drug (NSAID) with dual cyclooxygenase/lipoxygenase inhibitory activity, it also serves as a key synthetic intermediate for flurbiprofen production and as a precursor for liquid crystal materials . Its computed XLogP3-AA of 3.9, zero hydrogen bond donors, and a single hydrogen bond acceptor confer a distinctive physicochemical profile relevant to permeability and formulation .

Why 2-Ethynyl-4'-fluorobiphenyl Cannot Be Generically Substituted: Positional Isomerism and Functional Group Interdependence


The anti-inflammatory potency and synthetic utility of 2-ethynyl-4′-fluorobiphenyl are exquisitely dependent on the precise regiochemical arrangement of the fluorine atom and the ethynyl group on the biphenyl core . Relocating the fluorine from the 2-position to the 3-position of the distal ring reduces erythema-blocking potency by a factor of 60 in a standardized in vivo assay, while complete removal of the fluorine substituent reduces potency 18-fold . Beyond pharmacology, the specific 2-fluoro-4′-ethynyl substitution pattern constitutes the exact carbon skeleton required for carbonylation-based flurbiprofen synthesis—a regiochemical match that regioisomeric ethynyl-fluorobiphenyls cannot satisfy . In liquid crystal applications, the ethynyl spacer combined with the lateral fluorine substituent imparts a unique combination of high nematic-phase stability and voltage-holding ratio that alkyl- or alkoxy-substituted analogs do not replicate . These structure–activity and structure–property interdependencies mean that even closely related ethynyl-biphenyls or fluorobiphenyls are not functionally interchangeable for procurement decisions driven by biological potency, synthetic route fidelity, or mesogenic performance.

Quantitative Differentiation Evidence for 2-Ethynyl-4'-fluorobiphenyl: Comparator-Anchored Performance Data


In Vivo Anti-Inflammatory Potency: 18-Fold Superiority Over Unsubstituted 4-Biphenylylacetylene

In a standardized guinea pig ultraviolet-induced erythema model, (4-(2-fluorophenyl)phenyl)acetylene (2-ethynyl-4′-fluorobiphenyl) exhibited an oral ED50 of 0.05 mg/kg, compared to 0.9 mg/kg for the unsubstituted analog 4-biphenylylacetylene . This represents an 18-fold improvement in potency conferred by the single ortho-fluorine substituent on the distal phenyl ring. The assay employed male albino guinea pigs (240–300 g), oral administration of compound suspended in 1% methyl cellulose, UV exposure via Hanovia lamp (4 seconds), and erythema scoring at 1.0, 1.5, 2.0, and 2.5 hours post-exposure with weighted scoring factors of 4, 3, 2, and 1, respectively . ED50 values were calculated from multi-dose retesting using linear regression or dose-response curve estimation .

Anti-inflammatory NSAID Structure-Activity Relationship

Regioisomeric Fluorine Position: 60-Fold Potency Differential Between 2-Fluoro and 3-Fluoro Isomers

Within the same guinea pig UV-erythema assay series, the 3-fluoro regioisomer (4-(3-fluorophenyl)phenyl)acetylene produced an ED50 of 3 mg/kg, whereas the 2-fluoro compound (4-(2-fluorophenyl)phenyl)acetylene achieved an ED50 of 0.05 mg/kg . This 60-fold potency difference demonstrates that the ortho-fluorine orientation is critical for target engagement, likely due to conformational or electronic effects at the biphenyl dihedral angle. Other regioisomeric and multi-fluorinated analogs tested in the same assay included (4-(2,4-difluorophenyl)phenyl)acetylene (ED50 = 4 mg/kg), (4-(2,5-difluorophenyl)phenyl)acetylene (ED50 = 4.4 mg/kg), and (4-(2,6-difluorophenyl)phenyl)acetylene (ED50 = 12 mg/kg), all of which were substantially less potent than the 2-fluoro monosubstituted compound .

Regioisomerism Fluorine positional effect Anti-inflammatory SAR

Pharmacokinetic Profile: Quantitative GI Absorption and Metabolite Half-Life in Rat

In a radiolabeled absorption, metabolism, and pharmacokinetic study, 4′-[1-14C]ethynyl-2-fluorobiphenyl was quantitatively absorbed from the rat gastrointestinal tract . The sole circulating metabolite, (2-fluoro-4′-biphenylyl)acetic acid, which retains anti-inflammatory activity, reached peak plasma concentrations within 1 hour of oral administration and exhibited an apparent plasma half-life of 4 hours . The major eliminated metabolite was (4-hydroxy-2-fluoro-4′-biphenylyl)acetic acid, formed via microsomal hydroxylation of the ethynyl C–H bond followed by rearrangement to a reactive ketene intermediate (2-fluoro-4′-biphenylylketene) . By comparison, flurbiprofen—a structurally related marketed NSAID that can be synthesized from this compound—demonstrates a human elimination half-life of approximately 4.5–6 hours and requires hepatic CYP2C9-mediated hydroxylation; the ethynyl-bearing precursor exhibits a distinct metabolic pathway centered on the acetylene moiety rather than aryl ring oxidation, potentially reducing CYP-dependent metabolic variability .

Pharmacokinetics Drug metabolism ADME

Synthetic Intermediate Specificity: Direct Carbonylation Precursor for Flurbiprofen Production

Chinese Patent CN112778115B discloses a preparation method for flurbiprofen in which 4-ethynyl-2-fluoro-1-phenylbenzene (2-ethynyl-4′-fluorobiphenyl) serves as the direct carbonylation substrate . In this process, the ethynyl group undergoes palladium-catalyzed hydrocarboxylation or hydroesterification in the presence of formic acid and a phosphine ligand to install the α-methylacetic acid side chain characteristic of flurbiprofen . This synthetic route is atom-economical compared to classical flurbiprofen syntheses that proceed via 2-fluoro-4-bromobiphenyl intermediates requiring Grignard or organometallic coupling steps. Procurement of 2-ethynyl-4′-fluorobiphenyl from a supplier demonstrating ≥95% purity (with HPLC, NMR, and GC batch certification, as offered by Bidepharm ) is essential because residual palladium, copper, or silylated alkyne byproducts from Sonogashira coupling can poison downstream carbonylation catalysts .

Process chemistry Flurbiprofen synthesis Synthetic intermediate

Liquid Crystal Intermediate: Nematic Phase Stability Advantage of 2-Fluoro-4′-ethynylbiphenyl Scaffold

Japanese Patent JP3937185B2 discloses that 2-fluoro-4-alkyl-4′-ethynylbiphenyl derivatives, synthesized from 4-bromo-2-fluorobiphenyl via Sonogashira coupling to generate the ethynyl intermediate analogous to 2-ethynyl-4′-fluorobiphenyl, exhibit a high upper limit of the nematic phase, excellent compatibility with host liquid crystal mixtures, and a high voltage retention ratio . The ethynyl spacer between the biphenyl core and the terminal aryl group extends the π-conjugated mesogenic core while maintaining a rod-like molecular geometry; the lateral fluorine substituent at the 2-position increases the dielectric anisotropy without excessively broadening the nematic range . This combination of properties is not simultaneously achievable with non-fluorinated or non-ethynylated biphenyl mesogens, which either suffer from lower clearing points or inferior voltage holding ratios .

Liquid crystal Nematic phase Electro-optical display

Evidence-Backed Application Scenarios for 2-Ethynyl-4'-fluorobiphenyl Procurement


In Vivo Anti-Inflammatory SAR Programs Requiring Maximal Potency from a Fluorinated Ethynyl-Biphenyl Scaffold

Investigators conducting structure–activity relationship (SAR) studies on arylacetylene-based NSAIDs should select 2-ethynyl-4′-fluorobiphenyl as the optimal fluorinated core. The 0.05 mg/kg ED50 in the guinea pig UV-erythema model represents the highest potency achieved within the halogenated ethynyl-biphenyl series disclosed in U.S. Patent 4,301,313, outperforming the unsubstituted analog (0.9 mg/kg), the 3-fluoro regioisomer (3 mg/kg), and di-fluorinated variants (4–12 mg/kg) . This compound provides the most sensitive baseline for detecting potency changes upon further structural modification.

Process Chemistry Procurement for Streamlined Flurbiprofen and Analog Synthesis

Medicinal chemistry and process development teams synthesizing flurbiprofen or α-arylpropionic acid analogs should procure 2-ethynyl-4′-fluorobiphenyl as a direct carbonylation substrate. The patent-described palladium-catalyzed hydrocarboxylation route reduces the synthetic sequence by at least two steps compared to traditional bromobiphenyl Grignard methodologies, thereby decreasing cumulative metal waste and improving overall atom economy. Suppliers providing batch-specific HPLC, NMR, and GC purity certification (e.g., ≥95% with residual metal analysis) are essential to prevent catalyst poisoning in downstream carbonylation steps .

Liquid Crystal Material Development: Fluorinated Tolane-Type Mesogenic Precursors

Materials scientists developing high-performance nematic liquid crystal mixtures for active-matrix displays can utilize 2-ethynyl-4′-fluorobiphenyl as a versatile Sonogashira coupling partner for constructing fluorinated phenyl-tolane mesogens . The lateral 2-fluoro substituent enhances dielectric anisotropy, while the ethynyl group enables modular extension of the rigid π-conjugated core without compromising the rod-like molecular geometry required for high clearing points and superior voltage holding ratios . This scaffold is particularly relevant when designing mixtures that must maintain a broad nematic range while achieving fast electro-optical response.

Pharmacokinetic and Drug Metabolism Studies on Ethynyl-Containing Biphenyls

ADME scientists investigating the metabolic fate of ethynyl-substituted aromatics can use 2-ethynyl-4′-fluorobiphenyl as a model substrate for studying microsomal acetylene C–H hydroxylation and subsequent ketene rearrangement . The compound's quantitative GI absorption, rapid conversion to an active metabolite (peak plasma concentration at 1 hour), and 4-hour metabolite half-life in rat make it a well-characterized tool compound for probing the pharmacokinetic consequences of ethynyl group bioactivation, a pathway distinct from the aryl hydroxylation-dominated metabolism of marketed fluorobiphenyl NSAIDs such as flurbiprofen .

Quote Request

Request a Quote for 2-Ethynyl-4'-fluorobiphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.